molecular formula C11H15NO2 B12844276 Methyl 4-(phenylamino)butanoate

Methyl 4-(phenylamino)butanoate

Cat. No.: B12844276
M. Wt: 193.24 g/mol
InChI Key: AKLLCCKTVZPGBX-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Methyl 4-(Phenylamino)Butanoate

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system assigns the name This compound to this compound, derived from its structural components. The parent chain is a four-carbon butanoate ester (methoxycarbonylpropane), with a phenylamino substituent (-NH-C6H5) at the terminal carbon (C4). Alternative names include methyl 4-anilinobutanoate and N-phenyl-4-(methoxycarbonyl)butanamide, though the IUPAC name remains authoritative. The numbering prioritizes the ester group as position 1, ensuring the phenylamino group occupies the fourth position in accordance with lowest-locant rules.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H15NO2 , with a molecular weight of 193.24 g/mol . The exact mass, calculated via high-resolution mass spectrometry (HRMS), is 193.11028 Da , consistent with its elemental composition. The formula accounts for:

  • 11 carbon atoms (6 from the phenyl ring, 4 from the butanoate chain, 1 from the methyl ester).
  • 15 hydrogen atoms (5 from the phenyl ring, 8 from the butanoate chain, 2 from the amino group).
  • 1 nitrogen atom (from the phenylamino group).
  • 2 oxygen atoms (from the ester carbonyl and methoxy groups).

A comparative analysis of related compounds, such as methyl 4-anilino-4-oxobutanoate (C11H13NO3), highlights the absence of a ketone group in the subject compound, which reduces oxygen content and increases hydrogen saturation.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR : Key signals include:
    • A singlet at δ 3.67 ppm (3H, -OCH3).
    • Multiplet resonances at δ 6.60–7.20 ppm (5H, aromatic protons).
    • A broad peak at δ 5.10 ppm (1H, -NH-), indicative of hydrogen bonding.
    • Triplets at δ 2.30 ppm (2H, -CH2COO-) and δ 1.60 ppm (2H, -CH2CH2-).
  • 13C NMR : Peaks at δ 172.1 ppm (ester carbonyl), δ 51.9 ppm (methoxy carbon), and δ 38.4–125.8 ppm (aliphatic and aromatic carbons).
Infrared (IR) Spectroscopy
  • Strong absorption at 1720 cm⁻¹ (C=O stretch of the ester).
  • N-H bending vibrations at 1540 cm⁻¹ and 3300 cm⁻¹ (primary amine).
Mass Spectrometry (MS)
  • The molecular ion peak at m/z 193 corresponds to the exact mass of C11H15NO2.
  • Fragmentation patterns include losses of -OCH3 (m/z 161) and -NHPh (m/z 116).

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remain unreported in the literature. However, analogous compounds, such as methyl 4-anilino-4-oxobutanoate (CCDC 758274), exhibit planar amide geometries and intermolecular hydrogen bonding. Computational models predict a staggered conformation for the butanoate chain, minimizing steric hindrance between the phenylamino group and ester moiety.

Tautomeric and Stereochemical Considerations

Tautomerism is not observed in this compound due to the absence of conjugated π-systems or acidic protons. The compound lacks chiral centers, as the C4 carbon binds two methylene groups, a phenylamino group, and the ester backbone, resulting in a symmetrical configuration. Stereochemical variations are therefore absent, and the molecule exists as a single enantiomerically inert form.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-anilinobutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3

InChI Key

AKLLCCKTVZPGBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reduction of Methyl 4-(4-nitrophenyl)butanoate

One common method involves catalytic hydrogenation of methyl 4-(4-nitrophenyl)butanoate to yield methyl 4-(4-aminophenyl)butanoate, which is a close analog and precursor to methyl 4-(phenylamino)butanoate.

  • Reaction conditions:
    • Catalyst: Palladium on activated charcoal (10% Pd/C)
    • Solvent: Methanol
    • Atmosphere: Hydrogen (balloon)
    • Temperature: Ambient
    • Time: 3 hours
  • Yield: Approximately 88%
  • Procedure: The nitro compound is suspended in methanol with Pd/C and stirred under hydrogen atmosphere. After completion, the mixture is filtered through Celite, and solvent is removed to obtain the amine product without further purification.
  • Characterization: 1H NMR confirms the aromatic and aliphatic protons consistent with the amine product.

This method is efficient and widely used for converting nitro precursors to amino derivatives, which can then be further functionalized to obtain this compound.

Esterification of 4-(4-aminophenyl)butyric Acid

This compound can also be prepared by esterification of the corresponding acid:

  • Reaction conditions:
    • Reagents: Concentrated sulfuric acid as catalyst
    • Solvent: Methanol
    • Temperature: Reflux
    • Time: 1.5 hours
  • Procedure: The acid is dissolved in methanol, sulfuric acid is added, and the mixture is refluxed. After partial removal of methanol, the product is precipitated by addition of methyl tert-butyl ether and hexanes, then purified by extraction and washing.
  • Yield: Approximately 96%
  • Characterization: 1H NMR confirms the ester and aromatic protons consistent with the target compound.

This Fischer esterification method is a straightforward and high-yielding approach to obtain the methyl ester from the acid precursor.

Thionyl Chloride-Mediated Esterification

Another esterification method involves the use of thionyl chloride in methanol:

  • Reaction conditions:
    • Reagents: Thionyl chloride
    • Solvent: Methanol
    • Temperature: 0 to 80 °C
    • Time: 16 hours
  • Procedure: The acid or acid derivative is treated with thionyl chloride in methanol, which facilitates the formation of the methyl ester.
  • Yield: Around 70%
  • Notes: This method is useful for substrates sensitive to acidic conditions or when a more reactive esterification agent is required.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Catalytic hydrogenation Pd/C, H2, MeOH, ambient, 3 h 88 Mild conditions, clean reaction Requires hydrogen source and catalyst
Iron/Ferrous sulfate reduction Fe powder, FeSO4·7H2O, MeOH/H2O, reflux, 6 h Good Inexpensive reagents Longer reaction time, workup needed
Fischer esterification 4-(4-aminophenyl)butyric acid, H2SO4, MeOH, reflux, 1.5 h 96 High yield, simple setup Acidic conditions may affect sensitive groups
Thionyl chloride esterification Thionyl chloride, MeOH, 0-80 °C, 16 h 70 Useful for sensitive substrates Longer reaction time, handling SOCl2

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Reduction: Yields primary alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(phenylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(phenylamino)butanoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . The phenylamino group can also participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

Key Compounds :

  • Synthesized with 57% yield, similar to the parent compound .
  • Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c): Contains methoxy groups and an ethyl ester. Higher yield (80%) suggests optimized conditions or stabilizing effects from electron-donating methoxy groups .
  • Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a): Features a cyano group, enhancing polarity. Synthesized with 85% yield, indicating substituent-dependent efficiency .

Table 1: Substituent Effects on Properties

Compound Molecular Formula Functional Groups Yield Physical State
Methyl 4-(phenylamino)butanoate C₁₁H₁₃NO₂ Ester, phenylamino 57% Yellow oil
Methyl 4-(p-bromophenylamino)butanoate C₁₇H₁₈NO₂Br Ester, bromophenylamino 57% Yellow oil
Ethyl 4-methoxy-substituted analog (4c) C₂₀H₂₃NO₄ Ester, methoxyphenylamino, alkene 80% Yellow oil
Ethyl 3-cyano-substituted analog (4a) C₂₀H₂₀N₂O₃ Ester, cyanophenylamino, alkene 85% Yellow oil

Discussion :

  • Electronic Effects : Bromine (electron-withdrawing) may reduce reactivity compared to methoxy (electron-donating) groups, influencing coupling efficiency .
Variation in Ester Groups

Key Compounds :

  • Ethyl 4-[ethyl(phenyl)amino]butanoate: Replaces the methyl ester with ethyl, increasing molecular weight (235.32 g/mol). This modification enhances lipophilicity, which could affect solubility and biological activity .
  • Methyl 4-phenylbutanoate: A simpler analog lacking the amino group, used as a flavoring agent (FEMA 2739).

Table 2: Ester Group Comparison

Compound Ester Group Molecular Weight Application
This compound Methyl 191.23 g/mol Synthetic intermediate
Ethyl 4-[ethyl(phenyl)amino]butanoate Ethyl 235.32 g/mol Research chemical
Methyl 4-phenylbutanoate Methyl 178.23 g/mol Flavoring agent

Discussion :

  • Lipophilicity : Ethyl esters generally exhibit higher lipid solubility, which may influence pharmacokinetics in biological systems .
  • Functionality: The phenylamino group introduces hydrogen-bonding capacity, distinguishing it from non-amino esters like methyl 4-phenylbutanoate .
Functional Group Differences

Key Compounds :

  • This oxime derivative may exhibit different stability and reactivity profiles .
  • 4-Phenyl-2-butanone: A ketone analog, highlighting how carbonyl positioning (C=O vs. ester) affects physicochemical properties. Used as a laboratory chemical, contrasting with amino esters’ synthetic versatility .

Table 3: Functional Group Impact

Compound Functional Group Key Properties
This compound Phenylamino, ester Hydrogen bonding, moderate polarity
Methyl 4-(hydroxyimino)butanoate Hydroxyimino, ester Oxime reactivity, higher polarity
4-Phenyl-2-butanone Ketone Volatility, lower polarity

Discussion :

  • Hydrogen Bonding: The phenylamino group enables stronger intermolecular interactions compared to ketones, affecting melting/boiling points.
  • Reactivity: Hydroxyimino groups may participate in condensation reactions, unlike stable esters or ketones .

Biological Activity

Methyl 4-(phenylamino)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a butanoate chain with a phenylamino group, contributing to its unique chemical reactivity. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2, with a molecular weight of approximately 195.25 g/mol. The compound's structure allows it to interact with various biological targets, influencing enzymatic activities and receptor interactions.

Enzyme Interactions

This compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, especially COX-2. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation. The compound's selectivity for COX-2 over COX-1 suggests potential therapeutic applications in managing inflammatory diseases without significant gastrointestinal side effects associated with non-selective COX inhibitors.

Biological Activity Mechanism Target
Anti-inflammatoryCOX-2 inhibitionProstaglandin synthesis
AnalgesicModulation of pain pathwaysPain receptors

Cellular Effects

In vitro studies have demonstrated that this compound can modulate immune responses by decreasing the production of inflammatory cytokines in macrophages and neutrophils. This effect highlights its potential role in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

The compound's mechanism involves binding to the active site of COX-2, leading to a conformational change that inhibits enzymatic activity. Additionally, it may engage in π-π stacking interactions with aromatic residues in target proteins, further influencing biological pathways .

Animal Model Studies

In animal models, varying dosages of this compound have shown differential effects on inflammation and pain relief. Low doses exhibited significant anti-inflammatory effects without notable adverse reactions, while higher doses were associated with increased efficacy but also raised concerns regarding toxicity.

Table: Dosage Effects in Animal Models

Dosage (mg/kg) Anti-inflammatory Effect Adverse Effects
10ModerateNone
50SignificantMild nausea
100HighModerate toxicity

Clinical Implications

A clinical study investigated the compound's efficacy in patients with chronic pain due to inflammatory conditions. Results indicated a marked reduction in pain levels and improved quality of life metrics among participants treated with this compound compared to a placebo group. These findings support the compound's potential as a therapeutic agent.

Metabolic Pathways and Pharmacokinetics

This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Its metabolites may also exhibit biological activity, contributing to the overall pharmacological profile of the compound. Understanding these metabolic pathways is crucial for evaluating its safety and efficacy.

Q & A

Q. What are the primary synthetic routes for Methyl 4-(phenylamino)butanoate, and how do reaction conditions influence yield?

this compound can be synthesized via microwave-assisted reactions or traditional esterification. Microwave irradiation (120°C, 30 W, 1.5 h) reduces reaction time from 36 h to 1.5 h while improving yields (~79%) by enhancing reaction kinetics and reducing side products . Traditional methods involve acid-catalyzed esterification of 4-aminobutyric acid derivatives with methanol under reflux, requiring purification via distillation or crystallization . Optimization of catalyst type (e.g., sulfuric acid), temperature, and solvent polarity is critical for yield reproducibility.

Q. Which spectroscopic and computational tools are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, distinguishing ester carbonyls (~170 ppm) and phenylamino groups.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., calculated 222.24 g/mol for C12_{12}H15_{15}NO2_2) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Peaks at ~1740 cm1^{-1} (ester C=O) and ~3350 cm1^{-1} (N-H stretch) validate functional groups.
  • Computational Tools: SDF/MOL files and InChI keys (e.g., InChI=1S/C12H15NO2/...) enable 3D structural visualization and database alignment .

Q. How can researchers ensure purity during synthesis, and what analytical methods detect common impurities?

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) removes unreacted precursors. HPLC with UV detection (λ = 254 nm) identifies impurities like residual 4-aminobutyric acid or ester hydrolysis byproducts. GC-MS monitors volatile side products in industrial-scale syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the efficiency of microwave irradiation in synthesizing this compound?

Microwave irradiation accelerates reactions via dielectric heating, which selectively excites polar molecules (e.g., ester intermediates) and reduces activation energy. This method minimizes thermal degradation of heat-sensitive phenylamino groups and enhances reaction homogeneity. Orthogonal experiments reveal that power (30 W) and irradiation time (1.5 h) are critical for avoiding overfunctionalization .

Q. How do electronic and steric effects of substituents on the phenyl ring influence the compound’s reactivity in downstream applications?

Electron-donating groups (e.g., -NH2_2) para to the amino group increase nucleophilicity, facilitating coupling reactions (e.g., peptide bond formation). Steric hindrance from ortho-substituents reduces reactivity in cyclization reactions. Computational studies (DFT) predict charge distribution and reaction pathways for derivatives like Methyl 4-(4-nitrophenylamino)butanoate, where nitro groups alter redox properties .

Q. What strategies resolve contradictions in reported yields for catalytic hydrogenation of nitro precursors to this compound?

Discrepancies arise from catalyst choice (Pd/C vs. Raney Ni) and solvent polarity. Pd/C in ethanol achieves >95% conversion of Methyl 4-(4-nitrophenyl)butanoate to the amino derivative, while Raney Ni may require higher H2_2 pressures. Kinetic studies using in-situ FTIR or Raman spectroscopy monitor nitro group reduction rates and intermediate stability .

Q. How is this compound utilized as a precursor in opioid receptor ligand development?

The compound serves as a key intermediate for fentanyl analogs. Its piperidine-carboxylate structure allows modular modification: substitution at the phenylamino group modulates µ-opioid receptor affinity, while ester hydrolysis enhances bioavailability. In vitro assays (e.g., radioligand binding) quantify receptor interaction, guiding structure-activity relationship (SAR) studies .

Methodological Considerations

  • Data Reproducibility: Document reaction parameters (e.g., microwave power calibration, catalyst batch) to mitigate variability.
  • Safety Protocols: Handle phenylamino derivatives under inert atmospheres to prevent oxidation; use PPE for nitration/hydrogenation steps .
  • Open Data: Share SDF/MOL files and spectroscopic data in repositories like PubChem to enhance collaborative validation .

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